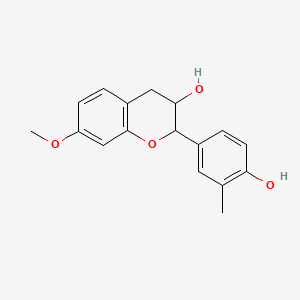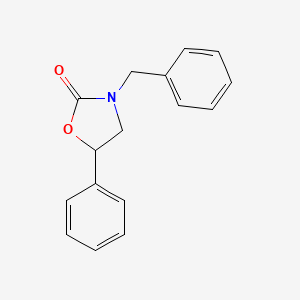
2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.3 g/mol . This compound is part of the oxazolidinone class, which is known for its applications in various fields, including synthetic organic chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- typically involves the reaction of an appropriate amine with a carbonyl compound under controlled conditions. One common method involves the use of N-lithio-N-aryl carbamates generated by the deprotonation of aryl carbamates with n-butyllithium at low temperatures (around -78°C) . This reaction leads to the formation of the oxazolidinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone, 5-phenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets. For example, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This mechanism is crucial for their antibacterial activity.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone with potent antibacterial activity.
Tedizolid: Another oxazolidinone with similar antibacterial properties.
Uniqueness
Its ability to act as a chiral auxiliary and its potential antibacterial properties make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
117416-53-2 |
|---|---|
Fórmula molecular |
C16H15NO2 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
3-benzyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-16-17(11-13-7-3-1-4-8-13)12-15(19-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clave InChI |
SHDKATCRAATSMO-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


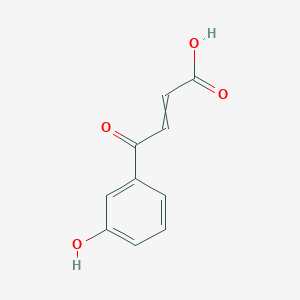
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
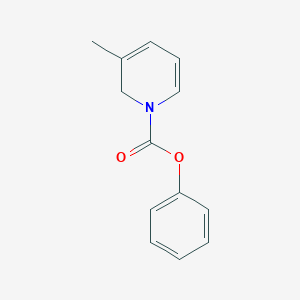
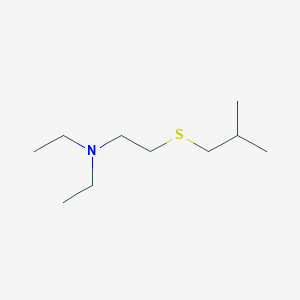
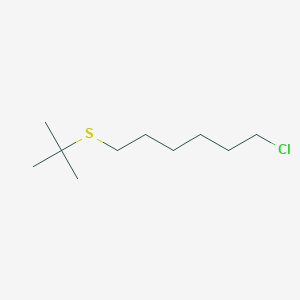

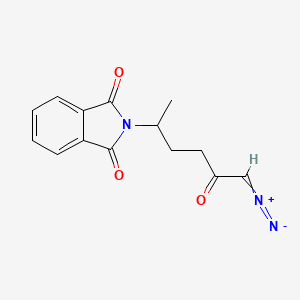
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
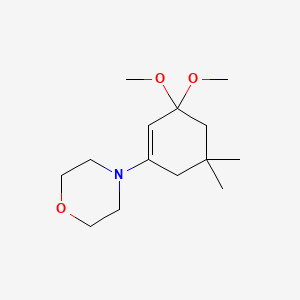
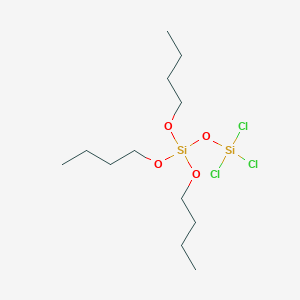
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
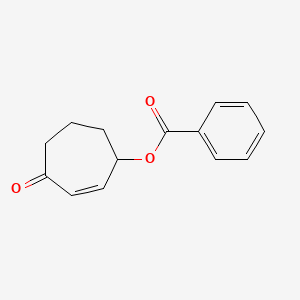
![1,2,3,4,5-Pentafluoro-6-[(methylsulfanyl)methoxy]benzene](/img/structure/B14299814.png)
